molecular formula C19H28N2O3 B13979482 tert-Butyl 4-((4-methylbenzyl)carbamoyl)piperidine-1-carboxylate

tert-Butyl 4-((4-methylbenzyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B13979482
M. Wt: 332.4 g/mol
InChI Key: YVUFZPVMFBQJLU-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-methylbenzyl)carbamoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a 4-methylbenzyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-methylbenzyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methylbenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

    Introduction of the 4-methylbenzyl group: The intermediate is then reacted with 4-methylbenzylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-methylbenzyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group or the 4-methylbenzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-((4-methylbenzyl)carbamoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-methylbenzyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A similar compound used as a semi-flexible linker in targeted protein degradation.

    tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate:

Uniqueness

tert-Butyl 4-((4-methylbenzyl)carbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 4-[(4-methylphenyl)methylcarbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-14-5-7-15(8-6-14)13-20-17(22)16-9-11-21(12-10-16)18(23)24-19(2,3)4/h5-8,16H,9-13H2,1-4H3,(H,20,22)

InChI Key

YVUFZPVMFBQJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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